Mal-PEG12-DSPE

Lipid nanoparticles mRNA delivery Formulation reproducibility

Mal-PEG12-DSPE (CAS 2413909-83-6, MW 1498.9 g/mol) is a heterobifunctional PEGylated phospholipid derivative consisting of a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a discrete 12-unit polyethylene glycol (PEG12) spacer, and a terminal maleimide reactive group. The maleimide group enables covalent conjugation to thiol-containing biomolecules via Michael addition at pH 6.5–7.5, forming stable thioether bonds for surface functionalization of lipid nanoparticles (LNPs) and liposomes.

Molecular Formula C75H140N3O24P
Molecular Weight 1498.9 g/mol
Cat. No. B15543113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG12-DSPE
Molecular FormulaC75H140N3O24P
Molecular Weight1498.9 g/mol
Structural Identifiers
InChIInChI=1S/C75H140N3O24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-74(83)99-67-69(102-75(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-101-103(85,86)100-44-40-77-71(80)38-42-87-45-47-89-49-51-91-53-55-93-57-59-95-61-63-97-65-66-98-64-62-96-60-58-94-56-54-92-52-50-90-48-46-88-43-39-76-70(79)37-41-78-72(81)35-36-73(78)82/h35-36,69H,3-34,37-68H2,1-2H3,(H,76,79)(H,77,80)(H,85,86)/t69-/m1/s1
InChIKeyNSUQHFQCPXYHBT-UPFDQZFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mal-PEG12-DSPE Technical Specifications and Core Functionality for Lipid Nanoparticle Procurement


Mal-PEG12-DSPE (CAS 2413909-83-6, MW 1498.9 g/mol) is a heterobifunctional PEGylated phospholipid derivative consisting of a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a discrete 12-unit polyethylene glycol (PEG12) spacer, and a terminal maleimide reactive group . The maleimide group enables covalent conjugation to thiol-containing biomolecules via Michael addition at pH 6.5–7.5, forming stable thioether bonds for surface functionalization of lipid nanoparticles (LNPs) and liposomes . The PEG12 spacer provides a defined hydrophilic layer of approximately 53.3 Å (46 atoms) that reduces non-specific protein adsorption while maintaining precise control over ligand presentation density . This compound serves as a critical component for targeted drug delivery systems, PROTAC linker applications, and precision nanomedicine formulations requiring ligand-oriented surface modification .

Why Mal-PEG12-DSPE Cannot Be Substituted with Alternative PEG-Lipids: Evidence-Based Procurement Rationale


In-class substitution of Mal-PEG12-DSPE with other DSPE-PEG-maleimide variants (e.g., DSPE-PEG2000-Mal, DSPE-PEG5000-Mal) or alternative PEG-lipids introduces uncontrolled variability in spacer length, molecular weight distribution, and surface presentation geometry that directly compromises targeting efficiency, ligand conjugation stoichiometry, and formulation reproducibility . The PEG spacer length fundamentally determines the distance between the lipid bilayer and conjugated targeting ligands, affecting both ligand accessibility and steric hindrance effects [1]. Unlike polydisperse PEG variants that contain heterogeneous chain-length mixtures with irreproducible purity profiles, discrete-length Mal-PEG12-DSPE provides a single molecular weight species (MW 1498.9 g/mol, polydispersity index ~1.0), ensuring batch-to-batch consistency in ligand presentation density and nanoparticle surface properties . The quantitative evidence below demonstrates that PEG spacer architecture is not interchangeable—differences in PEG length and molecular weight distribution produce measurable, application-critical variations in conjugate efficiency, LNP physicochemical stability, and targeting performance.

Mal-PEG12-DSPE Quantitative Differentiation Evidence: Comparator-Based Performance Analysis


Discrete PEG12 Chain Length Eliminates Polydispersity-Linked Reproducibility Failures in LNP Functionalization

Mal-PEG12-DSPE manufactured as a discrete dPEG® product exhibits a single molecular weight species of 1498.9 g/mol with precisely 12 ethylene oxide repeat units, compared to traditional polydisperse PEG-lipids (e.g., DSPE-PEG2000-Mal) that contain a Gaussian distribution of chain lengths spanning hundreds of daltons . This discrete architecture produces a polydispersity index (PDI) of approximately 1.0 (theoretical value) versus 1.02–1.05 for polydisperse linear PEGs . The 46-atom PEG12 spacer provides a defined 53.3 Å distance between the DSPE anchor and the maleimide conjugation site .

Lipid nanoparticles mRNA delivery Formulation reproducibility

PEG12 Spacer Length Optimizes LNP Size Control and Targeting Ligand Accessibility

Systematic evaluation of PEG-lipid acyl chain length (C14, C16, C18) and molar ratios (1%, 2.5%, 5%) in pDNA-LNP and mRNA-LNP formulations demonstrates that PEG-lipid structure significantly modulates LNP size, encapsulation efficiency, and in vitro transfection efficiency [1]. LNPs formulated with shorter PEG-lipid tail lengths exhibited higher in vitro transfection efficiency, with pDNA-LNP sizes ranging from 89–217 nm and mRNA-LNP sizes ranging from 90–150 nm depending on formulation parameters [1]. Lower PEG-lipid molar ratios (1–2.5%) achieved enhanced cellular uptake [1]. While this study examined C14 vs. C16 vs. C18 acyl chains, the PEG12 spacer represents the shortest discrete PEG length commercially available for DSPE-maleimide conjugates, positioning it for applications requiring minimal steric hindrance between the lipid surface and conjugated ligands.

LNP formulation PEG-lipid optimization mRNA delivery

Maleimide-Thiol Conjugation Efficiency Depends on PEG-Lipid Molar Percentage and Reduction Conditions

Quantitative SDS-PAGE analysis of MET-targeted nanobody (MET-Nb) conjugation to MAL-PEG-DSPE-containing liposomes demonstrates that conjugation efficiency varies systematically with the molar percentage of MAL-PEG-DSPE incorporated [1]. At 1% MAL-PEG-DSPE incorporation, conjugation efficiency was approximately 30–40%; at 2% MAL-PEG-DSPE, efficiency increased to approximately 60–70%; and at 4% MAL-PEG-DSPE, efficiency reached >80% under optimized TCEP reduction conditions (15 min pre-treatment at room temperature) [1]. Reaction specificity was confirmed by control experiments showing that reduced thiol-containing ligands conjugated exclusively to maleimide-functionalized DSPE-PEG-Mal, with no conjugation observed for DSPE-PEG lacking the maleimide group [2]. Undesirable byproducts including ligand aggregates and non-specific phospholipid conjugation were observed in high proportions when using non-reduced thiol forms [2].

Ligand conjugation Immunoliposomes Nanobody functionalization

DSPE-PEG-Maleimide LNP Formulations Demonstrate Extended Physical Stability

Liposomes containing 3% DSPE-PEG-Maleimide (MW 5000) maintained high physical stability with a constant diameter of 120 nm over a two-week observation period . While this data corresponds to the MW 5000 variant, the DSPE lipid anchor (C18 saturated chains) is identical across all DSPE-PEG-maleimide variants, including Mal-PEG12-DSPE. The stability conferred by the DSPE anchor enables reliable drug delivery and consistent pharmacokinetics, with PEGylated liposome formulations (e.g., Doxil®) demonstrating extended plasma half-lives of approximately 55 hours compared to <1 hour for non-PEGylated formulations . The maleimide functional group enables subsequent conjugation of targeting ligands without compromising the underlying LNP structural integrity .

LNP stability Drug delivery Nanomedicine

Maleimide Reaction Kinetics Enable Rapid, High-Yield Bioconjugation

The maleimide-thiol conjugation reaction for MAL-PEG-DSPE proceeds with high efficiency under mild conditions. At a concentration of 10 μM MAL-PEG-DSPE reacting with 20 μM thiol-containing compound (e.g., cysteine), HPLC analysis demonstrates 90% conversion within 30 minutes [1]. The reaction is highly selective for thiol groups under optimized pH conditions (pH 6.5–7.5), minimizing unwanted side reactions with other nucleophilic amino acid residues . This rapid, high-yield chemistry enables efficient preparation of ligand-functionalized LNPs and liposomes within practical laboratory timeframes.

Bioconjugation Peptide coupling Reaction efficiency

Mal-PEG12-DSPE: Evidence-Optimized Application Scenarios for Targeted LNP and Ligand Conjugation


Precision Ligand Conjugation for Immunoliposomes Requiring Defined Surface Density

Mal-PEG12-DSPE enables tunable surface functionalization of liposomes for antibody or nanobody conjugation. Based on quantitative evidence that MET-Nb conjugation efficiency ranges from ~30% at 1% MAL-PEG-DSPE incorporation to >80% at 4% incorporation, researchers can precisely engineer ligand density by adjusting the molar percentage of Mal-PEG12-DSPE in the lipid formulation [1]. The discrete PEG12 spacer ensures consistent ligand presentation geometry across all conjugation sites, critical for multivalent receptor engagement in immunoliposome applications .

Short-Spacer LNP Formulations for Membrane-Proximal Targeting Applications

The 53.3 Å PEG12 spacer represents the shortest discrete-length DSPE-PEG-maleimide option commercially available, making Mal-PEG12-DSPE particularly suited for targeting applications where minimal steric hindrance between the LNP surface and conjugated ligands is desirable [1]. Systematic studies demonstrate that PEG-lipid structure significantly influences LNP size (90–217 nm range) and transfection efficiency, with shorter spacer variants favoring applications where close ligand-receptor proximity enhances targeting specificity .

PROTAC Linker Applications Requiring Defined Spacer Geometry

Mal-PEG12-DSPE serves as a PEG-based PROTAC linker that joins E3 ubiquitin ligase ligands to target protein ligands, facilitating selective protein degradation via the ubiquitin-proteasome system [1]. The discrete PEG12 spacer provides a precisely defined distance (53.3 Å) between the two functional ligands, enabling predictable ternary complex formation geometry . This defined architecture contrasts with polydisperse PEG linkers that introduce variable spacer lengths and complicate structure-activity relationship studies .

Stable LNP Formulations for Extended Circulation and Sustained Release

DSPE-PEG-maleimide incorporation at 3% molar ratio produces LNP formulations that maintain constant diameter (120 nm) over two weeks, with PEGylated liposomes demonstrating plasma half-lives extended from <1 hour to ~55 hours [1]. Mal-PEG12-DSPE combines this extended circulation benefit with the maleimide functionality for subsequent ligand conjugation, enabling development of long-circulating targeted delivery systems suitable for applications requiring sustained systemic exposure .

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